

# Inarigivir Ammonium: A Technical Guide to a Dual RIG-I and NOD2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |  |  |  |  |
|----------------------|---------------------|-----------|--|--|--|--|
| Compound Name:       | Inarigivir ammonium |           |  |  |  |  |
| Cat. No.:            | B8198286            | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Inarigivir ammonium (formerly SB 9200) is a novel, orally bioavailable small molecule that acts as a potent dual agonist of the intracellular pattern recognition receptors RIG-I (Retinoic acid-Inducible Gene I) and NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2). By activating these key sensors of the innate immune system, inarigivir triggers a coordinated antiviral response, leading to the production of interferons and other cytokines, and subsequent inhibition of viral replication. This technical guide provides a comprehensive overview of inarigivir's mechanism of action, preclinical and clinical data, and detailed experimental methodologies. While showing initial promise in the treatment of chronic hepatitis B (HBV) and demonstrating activity against hepatitis C (HCV), the clinical development of inarigivir was ultimately halted due to safety concerns, specifically hepatotoxicity. This document serves as a detailed scientific resource for researchers and drug development professionals interested in the biology of RIG-I and NOD2 agonism and the development of innate immune modulators.

#### Introduction

The innate immune system provides the first line of defense against invading pathogens.

Pattern recognition receptors (PRRs) are a critical component of this system, recognizing conserved molecular structures of microbes, known as pathogen-associated molecular patterns (PAMPs). RIG-I and NOD2 are two such PRRs that play a pivotal role in detecting viral and



bacterial components, respectively. **Inarigivir ammonium** was developed as a selective immunomodulator designed to harness the power of these pathways to combat viral infections. This guide will delve into the technical details of inarigivir's function as a dual RIG-I and NOD2 agonist.

## Mechanism of Action: Dual Agonism of RIG-I and NOD2

Inarigivir's primary mechanism of action is the activation of RIG-I and NOD2, leading to the induction of a robust innate immune response.

#### **RIG-I Signaling Pathway**

RIG-I is a cytosolic sensor of viral RNA. Upon binding to its ligand, which for inarigivir is believed to mimic a viral RNA structure, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which acts as an adaptor protein. The aggregation of MAVS on the mitochondrial membrane serves as a platform for the recruitment and activation of downstream signaling molecules, including TRAF family members and the IKK-related kinases, TBK1 and IKK $\epsilon$ . These kinases then phosphorylate and activate the transcription factors IRF3 and IRF7, which translocate to the nucleus and induce the expression of type I and type III interferons (IFN- $\alpha$ / $\beta$  and IFN- $\lambda$ ). These interferons are secreted and bind to their respective receptors on the surface of infected and neighboring cells, initiating a powerful antiviral state through the expression of hundreds of interferon-stimulated genes (ISGs).





Click to download full resolution via product page

Caption: Inarigivir-mediated RIG-I signaling pathway.

## **NOD2 Signaling Pathway**

NOD2 is a cytosolic sensor that typically recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Inarigivir's activation of NOD2 suggests a broader ligand specificity for this receptor or that inarigivir mimics a bacterial PAMP. Upon activation, NOD2 recruits the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction is mediated by their respective CARD domains. RIPK2 activation leads to the recruitment of the E3 ubiquitin ligases XIAP, cIAP1, and cIAP2, which polyubiquitinate RIPK2. This ubiquitinated RIPK2 serves as a scaffold to recruit and activate the TAK1/TAB2/TAB3 complex and the IKK



complex (IKK $\alpha$ , IKK $\beta$ , and NEMO). The activated IKK complex then phosphorylates IkB $\alpha$ , leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-kB. In the nucleus, NF-kB induces the expression of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6. Additionally, NOD2 activation has been linked to the induction of autophagy, a cellular process for degrading and recycling cellular components, which can also play a role in eliminating intracellular pathogens.



Click to download full resolution via product page

Caption: Inarigivir-mediated NOD2 signaling pathway.

## Preclinical Data In Vitro Antiviral Activity

Inarigivir has demonstrated broad-spectrum antiviral activity in vitro against several RNA viruses.

Table 1: In Vitro Antiviral Activity of Inarigivir



| Virus Target                              | Assay<br>System   | Cell Line | Endpoint | Value  | Reference |
|-------------------------------------------|-------------------|-----------|----------|--------|-----------|
| Hepatitis C<br>Virus (HCV)<br>Genotype 1a | Replicon<br>Assay | Huh-7     | EC50     | 2.2 μΜ |           |
| Hepatitis C<br>Virus (HCV)<br>Genotype 1b | Replicon<br>Assay | Huh-7     | EC50     | 1.0 μΜ |           |

### **Experimental Protocols**

The antiviral activity of inarigivir against HCV was determined using a subgenomic replicon system in human hepatoma Huh-7 cells.

- Cell Line: Huh-7 cells harboring a bicistronic HCV subgenomic replicon of either genotype 1a
  or 1b, containing a neomycin phosphotransferase gene for selection and a firefly luciferase
  reporter gene for quantification of viral replication.
- Methodology:
  - Huh-7 replicon cells were seeded in 96-well plates.
  - After 24 hours, cells were treated with serial dilutions of inarigivir.
  - Cells were incubated for 72 hours at 37°C.
  - Luciferase activity was measured as a surrogate for HCV RNA replication.
  - EC50 values were calculated by nonlinear regression analysis of the dose-response curves.
- Experimental Workflow:





Click to download full resolution via product page

Caption: Workflow for HCV Replicon Assay.



## **Clinical Development**

Inarigivir was primarily investigated for the treatment of chronic hepatitis B. The clinical development program included the Phase 2 ACHIEVE and CATALYST trials.

#### **ACHIEVE Trial**

The ACHIEVE trial was a Phase 2, randomized, double-blind, placebo-controlled, ascending-dose study to evaluate the safety, pharmacokinetics, and antiviral activity of inarigivir in treatment-naïve patients with chronic HBV.

Table 2: Key Results from the ACHIEVE Trial (12 weeks of monotherapy)

| Inarigivir Dose | Mean HBV<br>DNA<br>Reduction<br>(log10 IU/mL) | Mean HBV<br>RNA<br>Reduction<br>(log10<br>copies/mL) | HBsAg<br>Reduction >0.5<br>log10 IU/mL<br>(%) | Reference |
|-----------------|-----------------------------------------------|------------------------------------------------------|-----------------------------------------------|-----------|
| 25 mg           | -0.58                                         | -0.4                                                 | 13                                            |           |
| 50 mg           | -0.92                                         | -0.7                                                 | 25                                            |           |
| 100 mg          | -1.1                                          | -0.8                                                 | 29                                            | _         |
| 200 mg          | -1.54                                         | -1.1                                                 | 25                                            | -         |
| Placebo         | +0.2                                          | +0.1                                                 | 0                                             |           |

#### **CATALYST Trials**

The CATALYST program consisted of several Phase 2b trials designed to evaluate inarigivir in combination with other anti-HBV agents in both treatment-naïve and virally-suppressed patients. However, the development of inarigivir was terminated in 2020 due to observations of serious adverse events, including hepatotoxicity and one patient death, in the CATALYST trials.

#### **Experimental Protocols**

Sample Type: Serum or plasma.



- Methodology: Quantitative real-time polymerase chain reaction (qPCR) is the standard method for quantifying HBV DNA and RNA in clinical samples.
  - Nucleic Acid Extraction: Viral DNA and RNA are extracted from patient serum or plasma samples using commercially available kits.
  - Reverse Transcription (for RNA): For HBV RNA quantification, the extracted RNA is first reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
  - qPCR Amplification: The HBV DNA (or cDNA from RNA) is then amplified using specific primers and probes in a real-time PCR instrument. The fluorescent signal generated during amplification is proportional to the amount of viral nucleic acid present in the sample.
  - Quantification: The viral load is determined by comparing the amplification signal to a standard curve of known HBV DNA concentrations. Results are typically reported in international units per milliliter (IU/mL) for DNA and copies/mL for RNA.

#### Conclusion

Inarigivir ammonium is a potent dual agonist of RIG-I and NOD2 that demonstrated promising preclinical and early clinical antiviral activity against HCV and HBV. Its mechanism of action, involving the activation of two key innate immune sensing pathways, represents a rational and innovative approach to antiviral therapy. However, the unfortunate safety signals that led to the termination of its clinical development highlight the challenges associated with modulating the innate immune system. The in-depth technical information presented in this guide provides a valuable resource for the scientific community, offering insights into the development of innate immune agonists and the complex biology of RIG-I and NOD2 signaling.

• To cite this document: BenchChem. [Inarigivir Ammonium: A Technical Guide to a Dual RIG-I and NOD2 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8198286#inarigivir-ammonium-as-a-rig-i-agonist]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com